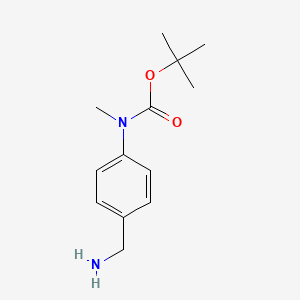
5-ethylpyrimidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylpyrimidine-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C7H8N2O It features a pyrimidine ring substituted with an ethyl group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylpyrimidine-2-carbaldehyde typically involves the reaction of ethyl-substituted pyrimidines with appropriate aldehyde-forming reagents. One common method is the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylpyrimidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-Ethylpyrimidine-2-carboxylic acid.
Reduction: 5-Ethylpyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Ethylpyrimidine-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize compounds with antimicrobial, antiviral, and anticancer properties .
Industry: The compound is used in the development of agrochemicals and dyes. Its derivatives can exhibit properties useful in various industrial applications, such as corrosion inhibitors and polymer additives .
Mechanism of Action
The mechanism of action of 5-ethylpyrimidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Ethylpyrimidine-5-carbaldehyde: Similar structure but with the ethyl and aldehyde groups at different positions.
5-Methylpyrimidine-2-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
5-Ethylpyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 5-Ethylpyrimidine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the ethyl and aldehyde groups on the pyrimidine ring provides distinct chemical properties that can be exploited in various applications .
Properties
CAS No. |
1558310-20-5 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5-ethylpyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-2-6-3-8-7(5-10)9-4-6/h3-5H,2H2,1H3 |
InChI Key |
ZQMLIXCRKRMDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



